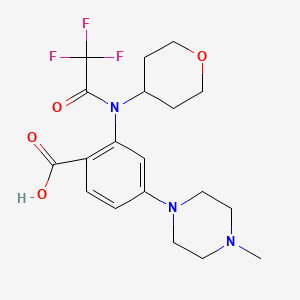

4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3N3O4/c1-23-6-8-24(9-7-23)14-2-3-15(17(26)27)16(12-14)25(18(28)19(20,21)22)13-4-10-29-11-5-13/h2-3,12-13H,4-11H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNXQCAFVGNIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3CCOCC3)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid, commonly referred to as a novel COX-II inhibitor, has garnered attention in pharmacological research due to its potential anti-inflammatory properties. This compound is notable for its complex structure, which includes a trifluoromethyl group and a piperazine moiety that may enhance its bioactivity.

- Molecular Formula : C20H28F3N3O4

- Molecular Weight : 431.45 g/mol

- CAS Number : 1034975-67-1

The compound primarily acts as an inhibitor of cyclooxygenase (COX), particularly COX-II, which is involved in the inflammatory response. By selectively inhibiting COX-II, it may reduce the synthesis of pro-inflammatory prostaglandins while sparing COX-I, which is crucial for maintaining gastric mucosal integrity.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against COX-II. The following table summarizes the IC50 values reported in various studies:

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Methylpiperazine derivative | COX-II | 0.52 | |

| Celecoxib | COX-II | 0.78 | |

| Other analogs | COX-I/II | 0.52 - 22.25 |

In Vivo Studies

In vivo models have demonstrated that this compound can significantly reduce inflammation. For instance, it showed a percentage inhibition of inflammation comparable to established COX-II inhibitors like Celecoxib.

Case Studies

A recent study focused on the design and development of new COX-II inhibitors highlighted the efficacy of this compound in reducing inflammation in animal models. The study reported that treatment with the compound led to a reduction in inflammatory markers and improved overall health outcomes compared to control groups.

Comparative Analysis

To further understand the biological activity of this compound, it is essential to compare it with other known COX inhibitors:

| Compound Name | Type | Selectivity for COX-II | Inhibitory Activity (IC50 μM) |

|---|---|---|---|

| 4-Methylpiperazine derivative | Novel | High | 0.52 |

| Celecoxib | Established | Moderate | 0.78 |

| Rofecoxib | Established | High | 0.15 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The target compound is compared to structurally related benzoic acid derivatives (Table 1), focusing on substituent variations and their pharmacological implications:

*Molecular weight for free acid form; salt form (CAS 1034975-62-6) has additional trifluoroacetate .

Key Observations:

- Electron-Withdrawing Groups : The trifluoroacetamido group in the target compound reduces metabolic degradation compared to sulfonamido groups in analogs like DR-4-042 or AM-1-116 .

- Aromatic Substituents : Fluorinated aryl groups (e.g., pentafluorophenyl in DR-3-111) enhance kinase binding but may increase toxicity .

- Counterion Effects : The trifluoroacetate salt (CAS 1034975-62-6) improves aqueous solubility, critical for drug formulation .

Analytical and Spectroscopic Comparisons

NMR Data

- 19F NMR : The target compound shows a single peak for the trifluoroacetamido group (−72 ppm), whereas analogs with multiple fluorines (e.g., DR-4-042) exhibit complex splitting patterns (−63 to −138 ppm) .

- 1H NMR : The tetrahydro-2H-pyran-4-yl moiety in the target compound resonates at δ 3.5–4.0 ppm, distinct from cyclopentylbenzyl (δ 1.5–2.5 ppm) in AM-1-116 .

HPLC Retention Times

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazine and tetrahydro-2H-pyran (THP) moieties in this compound?

- Methodological Answer : The methylpiperazine group can be introduced via nucleophilic substitution reactions between chloro- or bromo-substituted intermediates and methylpiperazine. For the THP moiety, ring-opening of epoxides or hydrogenation of dihydropyran derivatives is commonly employed. Coupling reactions (e.g., amide bond formation using HATU or EDCI) link the THP-acetamido group to the benzoic acid backbone. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C, 2D-COSY) to confirm proton environments and connectivity.

- HPLC-MS for purity assessment (>95%) and molecular weight verification.

- Single-crystal X-ray diffraction to resolve stereochemistry, particularly for the THP ring and acetamido substituent (e.g., as demonstrated in piperazine-containing analogs) .

Q. What strategies optimize solubility for in vitro assays?

- Methodological Answer : Adjust pH to exploit the benzoic acid’s ionizable carboxyl group (pKa ~4.2). Co-solvents like DMSO (≤10%) or cyclodextrin-based formulations enhance solubility in aqueous buffers. Temperature-controlled dissolution studies (25–37°C) can identify optimal conditions .

Advanced Research Questions

Q. How can enantiomeric purity of the THP group be ensured during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) for THP ring formation ensures stereochemical control. Confirm enantiomeric excess (ee) via circular dichroism (CD) or X-ray crystallography .

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoroacetamido group?

- Methodological Answer : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., –CF₂H, –CN) to assess effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets. In vitro assays (e.g., kinase inhibition) can validate computational predictions .

Q. How does the compound’s metabolic stability correlate with the trifluoromethyl group?

- Methodological Answer : Conduct hepatic microsome assays (human/rat) to compare metabolic half-life (t₁/₂) with non-fluorinated analogs. LC-MS/MS identifies metabolites, focusing on oxidative defluorination or THP ring-opening. The trifluoromethyl group likely enhances stability by resisting cytochrome P450-mediated oxidation .

Q. What analytical methods resolve contradictions in solubility and crystallinity data?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic forms. Solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) can isolate stable crystalline forms, with dissolution profiles tested via USP apparatus .

Q. How can target engagement be confirmed in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.